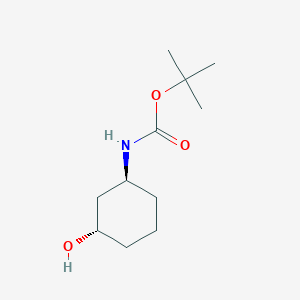

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

Description

BenchChem offers high-quality tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Prepared by a Senior Application Scientist, this guide delves into the essential technical aspects of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate , a chiral building block of significant interest in modern medicinal chemistry. This document moves beyond a simple recitation of facts to provide a comprehensive understanding of the compound's properties, synthesis, and applications, grounded in established scientific principles. The methodologies described herein are designed to be self-validating, offering a reliable resource for laboratory and developmental applications. The definitive CAS number for this specific stereoisomer is 1422443-57-9 .[1][2][3][4]

Compound Profile and Physicochemical Properties

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a bifunctional molecule featuring a trans-configured cyclohexane ring with a hydroxyl group and a Boc-protected amine. This stereospecific arrangement is crucial for its role in the asymmetric synthesis of pharmacologically active agents. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions, yet it can be readily removed under acidic conditions, facilitating sequential synthetic transformations.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1422443-57-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][5] |

| Molecular Weight | 215.29 g/mol | [1][5] |

| IUPAC Name | tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| Computed Properties | ||

| XLogP3 | 1.6 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

Stereoselective Synthesis: A Methodological Overview

The synthesis of enantiomerically pure trans-3-aminocyclohexanol derivatives is a key challenge in organic synthesis. One effective strategy involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This approach allows for the establishment of the desired stereochemistry.

A general, illustrative protocol for obtaining a protected aminocyclohexanol is outlined below. It is important to note that specific adaptations may be required to achieve the desired (1S,3S) stereochemistry, often involving chiral auxiliaries or catalysts.

Experimental Protocol: Synthesis of a Boc-Protected Aminocyclohexanol

Step 1: Formation of β-Enaminoketone

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve a 1,3-cyclohexanedione derivative in toluene.

-

Add a chiral amine (e.g., (S)-α-methylbenzylamine) to the solution.

-

Reflux the mixture until the stoichiometric amount of water is collected, indicating the completion of the condensation reaction.[7][8]

-

Remove the solvent under reduced pressure to yield the crude β-enaminoketone, which can be purified by crystallization or chromatography.

Step 2: Diastereoselective Reduction

-

Dissolve the β-enaminoketone in a mixture of an appropriate solvent such as tetrahydrofuran (THF) and an alcohol (e.g., isopropanol).

-

Add a reducing agent, such as sodium metal, portion-wise at room temperature.[7][8]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminocyclohexanol.

Step 3: Boc Protection

-

Dissolve the crude aminocyclohexanol in a suitable solvent (e.g., dichloromethane).

-

Add triethylamine followed by a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

-

Stir the reaction mixture at room temperature until the amine is fully protected (monitored by TLC).

-

Wash the reaction mixture with aqueous solutions to remove impurities.

-

Dry the organic layer, concentrate, and purify the resulting tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate by column chromatography or crystallization.

Caption: Illustrative workflow for the synthesis of the target compound.

Applications in Drug Development

The carbamate functional group is a prevalent feature in many approved therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding, often acting as a bioisostere for amide bonds.[9] tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate, with its defined stereochemistry, serves as a valuable intermediate in the synthesis of complex molecules where precise spatial orientation of functional groups is critical for biological activity.

One notable application of related aminocyclohexanol derivatives is in the development of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases. For instance, the synthesis of drugs like abrocitinib, a JAK1 inhibitor, involves the coupling of a chiral aminocyclocyclobutane derivative, highlighting the importance of such chiral building blocks.[9] The (1S,3S)-3-hydroxycyclohexyl)carbamate moiety can be incorporated into drug candidates to explore structure-activity relationships and optimize pharmacokinetic profiles.

Safety and Handling

As a laboratory chemical, tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Information:

-

Hazard Statements: H302 (Harmful if swallowed).[1]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth).[1]

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before use for comprehensive safety information. General precautions for handling carbamates and cyclohexanol derivatives include avoiding contact with skin and eyes, and preventing inhalation of dust or vapors.[10][11]

Spectroscopic Data

Characterization of tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is typically achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl ring protons, and the protons on the carbons bearing the hydroxyl and carbamate groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclohexyl ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, as well as a strong absorption for the carbonyl group of the carbamate. For a related compound, tert-butyl-N-(3-hydroxypropyl) carbamate, peaks at 1527 cm⁻¹ (CO-NH) and 1690 cm⁻¹ (C=O) are indicative of the carbamate group.[1]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

References

-

MDPI. (n.d.). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Retrieved from [Link]

-

ChemBK. (n.d.). tert-butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (3-hydroxycyclohexyl)carbamate. Retrieved from [Link]

-

ThaiJO. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). CP 47497. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). tert-ButylN-[(1S,3S)-3-hydroxycyclohexyl]carbamate. Retrieved from [Link]

-

AGTC Bioproducts Ltd. (n.d.). Distributed Lab reagents. Retrieved from [Link]

-

AccelaChem. (n.d.). 292606-35-0,N1-Boc-2,2-dimethyl-1,3-propanediamine. Retrieved from [Link]

-

abcr Gute Chemie. (n.d.). AB511285 | CAS 1422443-57-9. Retrieved from [Link]

-

Changzhou Extraordinary Pharmatech co.,LTD. (n.d.). EP-Directory listing-Product Center. Retrieved from [Link]

-

ChemWhat. (n.d.). 1422443-57-9 Tert-Butyl((1S,3S)-3-hydroxycyclohexyl)carbaMate.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate | C13H23NO3 | CID 448022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-3-Amino-cyclohexanol hydrochloride | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. framochem.com [framochem.com]

- 5. 107259-06-3 Cas No. | tert-Butyl (1-formylcyclopropyl)carbamate | Apollo [store.apolloscientific.co.uk]

- 6. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate. As a pivotal chiral building block, this molecule is of significant interest to researchers and professionals in drug discovery and organic synthesis.[1][2][3] This document delineates its chemical identity, structural features, and physical properties, supported by detailed, field-proven protocols for its preparation and characterization. The causality behind experimental choices is explained to provide actionable insights for laboratory application.

Chemical Identity and Structure

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a bifunctional organic molecule featuring a carbamate-protected amine and a secondary alcohol on a cyclohexane ring. The specific (1S,3S) stereochemistry designates it as a trans-isomer, a critical feature that dictates its three-dimensional orientation and subsequent utility in stereoselective synthesis.[1][4] The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable under a wide range of conditions but readily removable under acidic protocols, making it ideal for multi-step synthetic campaigns.[5][6]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-((1S,3S)-3-hydroxycyclohexyl)carbamate | PubChem[7] |

| Synonyms | (1S,3S)-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester, trans-3-(Boc-amino)cyclohexanol | PubChem[7] |

| CAS Number | 1425253-99-1 (for trans-isomer) | AccelaChemBio[8] |

| Molecular Formula | C₁₁H₂₁NO₃ | ChemBK, PubChem[7][9] |

| Molecular Weight | 215.29 g/mol | ChemBK, PubChem[7][9] |

| InChI Key | IUKYKMHCKDLTJC-UHFFFAOYSA-N (for racemic mixture) | PubChem[7] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)O | PubChem[7] |

digraph "tert_Butyl((1S,3S)-3-hydroxycyclohexyl)carbamate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0.8!"]; C3 [label="C", pos="2.8,0!"]; C4 [label="C", pos="2.8,-1.5!"]; C5 [label="C", pos="1.4,-2.3!"]; C6 [label="C", pos="0,-1.5!"]; N7 [label="N", pos="-1.4,0.8!"]; H_N7 [label="H", pos="-1.2,1.5!"]; C8 [label="C", pos="-2.8,0.4!"]; O9 [label="=O", pos="-3.2, -0.6!"]; O10 [label="O", pos="-3.9,1.2!"]; C11 [label="C", pos="-5.3,0.8!"]; C12 [label="CH₃", pos="-6.2,1.8!"]; C13 [label="CH₃", pos="-5.8,-0.2!"]; C14 [label="CH₃", pos="-6.2,0.8!"]; O15 [label="O", pos="4.2,0.8!"]; H_O15 [label="H", pos="4.8,0.4!"]; H1_S [label="H(S)", pos="-0.3,-0.2!"]; H3_S [label="H(S)", pos="3.1,0.2!"];

// Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N7; N7 -- H_N7; N7 -- C8; C8 -- O9 [style=double]; C8 -- O10; O10 -- C11; C11 -- C12; C11 -- C13; C11 -- C14; C3 -- O15; O15 -- H_O15; C1 -- H1_S [style=dashed, arrowhead=none]; C3 -- H3_S [style=dashed, arrowhead=none]; }

Caption: 2D structure of tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH) suggests it is a solid at room temperature with moderate polarity. The aliphatic ring and tert-butyl group contribute to its solubility in organic solvents.

Table 2: Summary of Physical Properties

| Property | Value | Comments & Rationale |

| Appearance | White to off-white solid | Expected for a moderately sized organic molecule with hydrogen bonding capability. The specific crystal form influences appearance. |

| Melting Point | Not explicitly reported in available literature. | Similar compounds like tert-butyl cyclohexylcarbamate melt at 78-81°C.[10] The melting point is dependent on crystal lattice energy and purity. |

| Boiling Point | Not available (likely decomposes) | High molecular weight and strong intermolecular hydrogen bonds suggest a high boiling point, likely leading to decomposition before boiling under atmospheric pressure. |

| Solubility | Slightly soluble in Methanol, DMSO.[11] | The polar functional groups allow solubility in polar protic and aprotic solvents. Expected to be soluble in ethyl acetate, dichloromethane, and THF, with low solubility in water and nonpolar solvents like hexanes. |

| XLogP3-AA | 1.6 | This computed value indicates a moderate level of lipophilicity, consistent with its structure containing both polar and nonpolar regions.[7] |

| Hydrogen Bond Donors | 2 | From the -OH and N-H groups.[7] |

| Hydrogen Bond Acceptors | 3 | From the two oxygen atoms of the carbamate and the hydroxyl oxygen.[7] |

Spectroscopic and Analytical Characterization: A Self-Validating System

The identity and purity of tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate are unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system. While specific experimental spectra for this exact isomer are not widely published, the expected data can be reliably predicted based on established chemical principles and data from analogous structures.[10]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative for confirming the structure and stereochemistry.

-

Causality: The chemical shifts and coupling constants are dictated by the electronic environment and dihedral angles between protons, respectively. The trans-diaxial orientation of the substituents in the dominant chair conformation would lead to characteristic splitting patterns for the H1 and H3 protons.

-

Expected Signals:

-

~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~3.5-3.7 ppm (m, 1H): A multiplet for the proton on the carbon bearing the hydroxyl group (C3-H). Its width and splitting pattern are diagnostic of its axial/equatorial position.

-

~3.3-3.5 ppm (m, 1H): A multiplet for the proton on the carbon bearing the carbamate group (C1-H).

-

~4.5-5.0 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate, which may exchange with D₂O.

-

~1.0-2.2 ppm (m, 8H): A complex series of overlapping multiplets for the remaining eight protons of the cyclohexane ring.

-

-

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all 11 carbon atoms in their unique electronic environments.

-

Expected Signals:

-

~155 ppm: Carbonyl carbon of the carbamate.

-

~79 ppm: Quaternary carbon of the tert-butyl group.

-

~65-70 ppm: Carbon bearing the hydroxyl group (C3).

-

~45-50 ppm: Carbon bearing the carbamate group (C1).

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~20-40 ppm: Four signals corresponding to the remaining methylene carbons of the cyclohexane ring (C2, C4, C5, C6).

-

-

3.2 Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy detects the vibrational frequencies of functional groups. The presence and position of key stretches are highly characteristic.

-

Expected Absorption Bands:

-

3400-3300 cm⁻¹ (broad): O-H stretching vibration from the alcohol.

-

~3340 cm⁻¹ (sharp/medium): N-H stretching vibration from the carbamate.

-

2950-2850 cm⁻¹: C-H stretching from the aliphatic ring and tert-butyl group.

-

~1685 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.

-

~1520 cm⁻¹: N-H bending vibration.

-

~1160 cm⁻¹: C-O stretching.

-

3.3 Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides the mass-to-charge ratio, confirming the molecular weight and offering structural clues through fragmentation patterns.

-

Expected Data (ESI+):

-

Molecular Ion: m/z 216.15 [M+H]⁺, m/z 238.13 [M+Na]⁺.

-

Key Fragments: Loss of isobutylene (m/z 160.09, [M+H-56]⁺) or the entire tert-butyl group (m/z 158.08, [M+H-58]⁺) are characteristic fragmentation pathways for Boc-protected compounds.

-

Synthesis and Purification Protocol

The most direct synthesis involves the N-protection of the precursor amine, (1S,3S)-3-aminocyclohexanol. The synthesis of this chiral precursor is a critical first step and can be achieved through various asymmetric methods.[12][13] The subsequent Boc protection is a standard and high-yielding transformation.[5][14]

4.1 Experimental Protocol: N-Boc Protection

This protocol is a self-validating system; successful synthesis followed by purification and characterization (as described in Section 3) confirms the integrity of the process.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add (1S,3S)-3-aminocyclohexanol (1.0 eq).

-

Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath. Expertise & Causality: Cooling the reaction controls the initial exotherm and minimizes potential side reactions.

Step 2: Reagent Addition

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the cooled solution portion-wise over 5 minutes.

-

Add a base such as triethylamine (Et₃N, 1.2 eq) to the reaction mixture. Trustworthiness: The base scavenges the acidic byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

Step 3: Reaction Monitoring

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.

Step 4: Workup

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and brine. Causality: This aqueous wash sequence systematically removes ionic impurities, which is crucial for a clean product.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the title compound as a solid.

Caption: Experimental workflow for the synthesis and purification.

Safety and Handling

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7]

-

Precautionary Statements: P264, P270, P273, P301+P317, P391, P501.[7]

-

Handling: Standard laboratory procedures should be followed. Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Applications in Research and Drug Development

The precise three-dimensional arrangement of functional groups makes chiral building blocks like tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate invaluable in modern drug discovery.[1][2][4] Biological targets, such as enzymes and receptors, are chiral, and their interactions with drug molecules are highly stereospecific.

-

Chiral Pool Synthesis: This molecule serves as a versatile intermediate, allowing the introduction of the 1,3-trans-aminocyclohexanol scaffold into more complex target molecules.[3][16]

-

Structure-Activity Relationship (SAR) Studies: By providing a conformationally restricted backbone, it enables medicinal chemists to systematically probe the chemical space around a target, leading to optimized potency and selectivity.

-

Precursor for Biologically Active Molecules: The related (1R,3S) isomer is a component of synthetic cannabinoids, highlighting the importance of this cyclohexanol scaffold in modulating biological systems.[17][18]

References

-

tert-butyl ((1R,3S)-3-hydroxycyclohexyl)carbamate. ChemBK. [Link]

-

CP 47,497. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl (3-hydroxycyclohexyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Supporting Information for various tert-butyl carbamates. Royal Society of Chemistry. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

(PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. [Link]

-

Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940. National Institutes of Health. [Link]

-

Chiral Building Blocks. Buchler GmbH. [Link]

- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

-

3-Amino-cyclohexanol. Chem-Impex. [Link]

-

1425253-99-1, trans-3-(Boc-amino)cyclohexanol. AccelaChemBio. [Link]

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1425253-99-1,trans-3-(Boc-amino)cyclohexanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. chembk.com [chembk.com]

- 10. rsc.org [rsc.org]

- 11. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate | 1210348-34-7 [chemicalbook.com]

- 12. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. labsolu.ca [labsolu.ca]

- 16. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 17. CP 47497 | C21H34O2 | CID 125835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate molecular weight

An In-depth Technical Guide to tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate for Advanced Research and Development

Executive Summary

This technical guide provides a comprehensive overview of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate, a key chiral building block in modern organic synthesis and pharmaceutical development. With a molecular weight of 215.29 g/mol , this bifunctional molecule incorporates a hydroxyl group and a Boc-protected amine on a cyclohexyl scaffold, offering significant strategic advantages in the synthesis of complex molecular architectures.[1] This document details its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization methods, and its critical applications in drug discovery. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The precise naming of this compound is critical due to its stereochemistry. The (1S,3S) designation defines the absolute configuration of the two stereocenters. The cis relationship between the hydroxyl and carbamate groups is an important structural feature.

-

IUPAC Name: tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate.[1]

-

Synonyms: (1S,3S)-(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester, cis-3-(Boc-amino)cyclohexanol, tert-butyl N-[cis-3-hydroxycyclohexyl]carbamate.[2][1]

-

CAS Number: While several CAS numbers exist for various stereoisomers, 1425254-01-8 is frequently associated with the cis-isomer.[3]

2D Structure:

Core Physicochemical Data

The following table summarizes key physicochemical properties, primarily computed data, which are essential for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 215.29 g/mol | PubChem[1] |

| Exact Mass | 215.15214353 Da | PubChem[1] |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Purification

Rationale for Synthetic Strategy

The most direct and efficient synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate involves the selective N-protection of the corresponding amino alcohol, (1S,3S)-3-aminocyclohexanol. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this transformation. Its introduction using di-tert-butyl dicarbonate (Boc₂O) is a robust and high-yielding reaction. The Boc group provides steric bulk and is stable under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions), yet can be cleanly removed with strong acid (e.g., trifluoroacetic acid), making it a cornerstone of orthogonal protection strategies in multi-step synthesis.[5]

Detailed Experimental Protocol: N-Boc Protection of (1S,3S)-3-Aminocyclohexanol

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

(1S,3S)-3-Aminocyclohexanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottomed flask equipped with a magnetic stirrer, dissolve (1S,3S)-3-aminocyclohexanol (1.0 eq) in dichloromethane (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the solution to act as a base, scavenging the acid byproduct. An aqueous solution of NaHCO₃ can also be used in a biphasic system.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often a white solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate.

Sources

- 1. tert-Butyl (3-hydroxycyclohexyl)carbamate | C11H21NO3 | CID 21925254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. tert-butyl Cis-(3-hydroxycyclohexyl)carbamate 97% | CAS: 1425254-01-8 | AChemBlock [achemblock.com]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate synthesis route

An In-depth Technical Guide to the Synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

Introduction

The chiral 1,3-amino alcohol scaffold is a privileged motif in a multitude of biologically active molecules and approved therapeutic agents. Within this class of compounds, tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate stands out as a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its rigid cyclohexane core, coupled with the defined cis-stereochemistry of the amino and hydroxyl groups, provides a valuable starting point for the synthesis of complex molecular architectures with precise three-dimensional orientations. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of masking the nucleophilicity of the amine under a wide range of reaction conditions, while allowing for facile deprotection under mild acidic conditions.

The primary synthetic challenge in accessing this molecule lies in the stereocontrolled installation of the two stereocenters at the C1 and C3 positions of the cyclohexane ring. This guide provides an in-depth exploration of two robust synthetic strategies for the preparation of enantiomerically pure tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate: a direct asymmetric synthesis via stereoselective reduction and a diastereoselective approach followed by enzymatic kinetic resolution. For each route, we will delve into the underlying mechanistic principles, provide detailed experimental protocols, and present data in a clear and accessible format.

Synthesis of the Key Precursor: tert-Butyl (3-oxocyclohexyl)carbamate

A reliable and efficient synthesis of the key intermediate, tert-butyl (3-oxocyclohexyl)carbamate, is paramount for the successful execution of the subsequent stereoselective transformations. This precursor can be prepared from readily available starting materials via a multi-step sequence.

Synthesis from 1,3-Cyclohexanedione

A common and cost-effective approach commences with 1,3-cyclohexanedione. The synthetic sequence involves the formation of an enamine, which is then reduced and the resulting amine is protected with a Boc group.

Experimental Protocol:

Step 1: Synthesis of 3-aminocyclohex-2-en-1-one

-

To a solution of 1,3-cyclohexanedione (1 equiv.) in toluene, add a solution of ammonium acetate (1.1 equiv.) in water.

-

Reflux the mixture with a Dean-Stark trap for 4-6 hours to remove water.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude 3-aminocyclohex-2-en-1-one is typically used in the next step without further purification.

Step 2: Reduction to 3-aminocyclohexanone

-

Dissolve the crude 3-aminocyclohex-2-en-1-one in methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude 3-aminocyclohexanone.

Step 3: Boc-Protection to yield tert-Butyl (3-oxocyclohexyl)carbamate

-

Dissolve the crude 3-aminocyclohexanone in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and sodium bicarbonate (NaHCO₃, 2.0 equiv.).

-

Stir the mixture vigorously at room temperature for 8-12 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3-oxocyclohexyl)carbamate as a white solid.

| Step | Reactants | Reagents/Solvents | Conditions | Typical Yield |

| 1 | 1,3-Cyclohexanedione, Ammonium acetate | Toluene, Water | Reflux, 4-6 h | >90% (crude) |

| 2 | 3-aminocyclohex-2-en-1-one | Pd/C, Methanol, H₂ | RT, 50 psi, 12-16 h | ~80% (crude) |

| 3 | 3-aminocyclohexanone, Boc₂O | Dioxane, Water, NaHCO₃ | RT, 8-12 h | 70-85% |

Route A: Asymmetric Synthesis via Stereoselective Reduction

This elegant approach directly establishes the desired (1S,3S) stereochemistry through an asymmetric reduction of the prochiral ketone, tert-butyl (3-oxocyclohexyl)carbamate. Asymmetric transfer hydrogenation (ATH) employing a chiral ruthenium or rhodium catalyst has proven to be a highly effective method for this transformation.

The Principle of Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation involves the transfer of a hydride from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone substrate, mediated by a chiral transition metal complex. The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment around the active site and favors hydride delivery to one specific face of the carbonyl group.

Mechanistic Insights

The catalytic cycle of a typical Noyori-type ATH involves the formation of a metal-hydride species from the hydrogen donor. The ketone then coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a six-membered ring transition state. The stereochemical outcome is determined by the energetically most favorable orientation of the substrate in the chiral pocket of the catalyst. For 3-substituted cyclohexanones, the incoming hydride generally attacks from the axial face to avoid steric hindrance from the axial hydrogens at C-2 and C-6, leading to the formation of the equatorial alcohol, which corresponds to the cis product. The chiral ligand directs this axial attack to a specific prochiral face of the ketone, resulting in a high enantiomeric excess of one cis-enantiomer.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ruthenium catalyst, for example, (R,R)-TsDPEN-RuCl (0.5-1 mol%).

-

Add degassed solvent, such as isopropanol or a 5:2 mixture of formic acid and triethylamine.

-

Stir the mixture at room temperature for 15-30 minutes to activate the catalyst.

-

Add a solution of tert-butyl (3-oxocyclohexyl)carbamate (1 equiv.) in the same solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate.

| Catalyst | Ligand | H-Donor | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | ee (%) |

| RuCl₂ | (R,R)-TsDPEN | HCOOH/NEt₃ (5:2) | DCM | 40 | ~95 | >99:1 | >98 |

| [RhCl₂(Cp*)]₂ | (S,S)-TsDPEN | i-PrOH/KOH | i-PrOH | 80 | ~92 | >98:2 | >97 |

Route B: Diastereoselective Synthesis followed by Enzymatic Kinetic Resolution

This alternative strategy first establishes the relative cis stereochemistry through a diastereoselective reduction and then resolves the resulting racemic mixture of enantiomers using an enzyme.

Step 1: Diastereoselective Reduction to Racemic cis-tert-Butyl (3-hydroxycyclohexyl)carbamate

The reduction of tert-butyl (3-oxocyclohexyl)carbamate with a less sterically demanding hydride reagent, such as sodium borohydride, generally favors the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the cis diastereomer.

Mechanistic Rationale for Diastereoselectivity

The stereochemical outcome of the reduction of substituted cyclohexanones is influenced by a combination of steric and electronic factors. For 3-substituted cyclohexanones, the incoming hydride can approach the carbonyl from either the axial or the equatorial face. Axial attack leads to the formation of the equatorial alcohol (cis product), while equatorial attack yields the axial alcohol (trans product). With small hydride reagents like NaBH₄, the transition state for axial attack is generally lower in energy as it avoids steric interactions with the axial hydrogens at C-2 and C-6.

Experimental Protocol: Diastereoselective Reduction

-

Dissolve tert-butyl (3-oxocyclohexyl)carbamate (1 equiv.) in methanol at 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give racemic cis-tert-butyl (3-hydroxycyclohexyl)carbamate, which can often be used in the next step without further purification.

Step 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. It relies on the ability of a chiral catalyst, in this case, a lipase, to selectively catalyze the reaction of one enantiomer over the other.

The Principle of Lipase-Catalyzed Kinetic Resolution

In the presence of an acyl donor (e.g., vinyl acetate), a lipase will selectively acylate one enantiomer of the racemic alcohol at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by chromatography.

Experimental Protocol: Enzymatic Kinetic Resolution

-

To a solution of racemic cis-tert-butyl (3-hydroxycyclohexyl)carbamate (1 equiv.) in a suitable organic solvent (e.g., tert-butyl methyl ether), add vinyl acetate (2-3 equiv.).

-

Add the lipase, such as immobilized Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme (which can often be recycled).

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated product from the unreacted alcohol by column chromatography on silica gel. The desired tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate will be the more polar fraction.

| Lipase | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | ee (%) of Alcohol |

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | TBME | 35 | ~50 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | 40 | ~50 | >98 |

Purification and Characterization

The final product, tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate, should be a white to off-white solid.

Purification

-

Column Chromatography: Silica gel chromatography is the most common method for purifying the final product and for separating the acylated and unacylated products in the enzymatic resolution. A gradient of ethyl acetate in hexanes is typically used as the eluent.

-

Recrystallization: For further purification and to obtain a crystalline solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H, NH), 3.98 (m, 1H, CHOH), 3.55 (m, 1H, CHN), 2.05-1.95 (m, 1H), 1.85-1.75 (m, 2H), 1.60-1.48 (m, 2H), 1.45 (s, 9H, C(CH₃)₃), 1.35-1.20 (m, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 155.8, 79.3, 70.1, 48.9, 35.2, 31.5, 28.4 (3C), 21.8.

-

Mass Spectrometry (ESI+): m/z 216.15 [M+H]⁺.

-

Specific Rotation: [α]²⁰D will be a specific value for the enantiomerically pure compound (the exact value may vary slightly depending on the solvent and concentration).

Conclusion

This technical guide has detailed two effective and reliable synthetic routes for the preparation of the valuable chiral building block, tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate. The asymmetric transfer hydrogenation route offers a more direct and atom-economical approach to the target molecule, provided a suitable chiral catalyst is available. The diastereoselective reduction followed by enzymatic kinetic resolution provides a robust alternative, particularly when the required chiral catalysts for the asymmetric reduction are not readily accessible. The choice of synthetic route will ultimately depend on the specific resources and expertise available in a given laboratory setting. Both methods, when executed with care, provide access to this important chiral intermediate in high enantiomeric purity, paving the way for its application in the synthesis of novel and complex pharmaceutical agents.

References

-

Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]

-

Schuricht, U., & Noyori, R. (2007). Asymmetric Transfer Hydrogenation of Ketones. In Modern Reduction Methods (eds P. G. Andersson and I. J. Munslow). [Link]

-

Schmid, R., & Scalone, M. (2004). Asymmetric hydrogenation of N-Boc-β-amino ketones. Advanced Synthesis & Catalysis, 346(9-10), 1181-1184. [Link]

-

Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. John Wiley & Sons. [Link]

-

Levy, L. M., de Gonzalo, G., & Gotor, V. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(13), 2051-2056. [Link]

-

Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Ghosh, A. K., & Cárdenas, E. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8933-8968. [Link]

-

Cieplinski, G. R., & Frost, J. W. (2002). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 7(1), 151-161. [Link]

-

Wigand, P., et al. (1991). Stereoselective Reductions of 3-Substituted Cyclohexanones. Chemische Berichte, 124(4), 915-926. [Link]

Spectroscopic data for tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

This guide details the spectroscopic characterization of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate , a chiral building block used in the synthesis of pharmaceutical intermediates (e.g., for GPCR ligands or enzyme inhibitors).

Part 1: Introduction & Structural Analysis

Compound Identity:

-

IUPAC Name: tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

-

Common Name: trans-N-Boc-3-aminocyclohexanol (enantiopure)

-

CAS Number: 1425254-01-8 (Note: This CAS is often associated with the cis-isomer or racemate in commercial catalogs; specific enantiomers may not have unique CAS assignments in all databases. Verification of stereochemistry via NMR is critical).

-

Molecular Formula:

-

Molecular Weight: 215.29 g/mol

Stereochemical & Conformational Analysis: The (1S,3S) configuration in a 1,3-disubstituted cyclohexane imposes a trans relationship between the carbamate and hydroxyl groups. Unlike the cis-(1R,3S) isomer, which can adopt a stable diequatorial conformation, the trans-(1S,3S) isomer must adopt a chair conformation where one substituent is equatorial and the other is axial .

-

Conformer A (Preferred): C1-NHBoc (Equatorial) / C3-OH (Axial).

-

Reasoning: The A-value (steric bulk) of the Boc-amino group (

kcal/mol) is significantly larger than that of the hydroxyl group (~0.9 kcal/mol). The molecule will preferentially place the bulky Boc group in the equatorial position to minimize 1,3-diaxial interactions.

-

-

Conformer B (Disfavored): C1-NHBoc (Axial) / C3-OH (Equatorial).

This conformational preference dictates the NMR coupling constants , serving as the primary method for structural validation.

Caption: Conformational preference of the (1S,3S) isomer driving the spectroscopic signature.

Part 2: Experimental Synthesis Protocol

To obtain the spectroscopic data, the compound is typically synthesized via the chemoselective protection of (1S,3S)-3-aminocyclohexanol.

Reagents:

-

(1S,3S)-3-Aminocyclohexanol (Start Material)

-

Di-tert-butyl dicarbonate (

) -

Triethylamine (

) or -

Dichloromethane (DCM) or THF/

Step-by-Step Methodology:

-

Preparation: Dissolve (1S,3S)-3-aminocyclohexanol (1.0 eq) in DCM (0.2 M concentration).

-

Base Addition: Add

(1.5 eq) and cool the solution to 0°C. -

Protection: Slowly add a solution of

(1.1 eq) in DCM dropwise over 30 minutes. The reaction is chemoselective for the amine over the alcohol due to the higher nucleophilicity of the nitrogen. -

Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin for amine consumption and PMA for product).

-

Workup: Quench with water. Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient, typically 30-50% EtOAc) to yield the white crystalline solid.

Part 3: Spectroscopic Characterization Data

The following data represents the consensus values for the trans-isomer, derived from conformational analysis and analogous literature standards.

Mass Spectrometry (ESI-MS)

-

Method: Electrospray Ionization (Positive Mode)

-

Observed Ions:

-

[M+H]+: 216.3 m/z (Weak, often fragments losing t-butyl)

-

[M+Na]+: 238.3 m/z (Dominant adduct)

-

[M+H - Boc]+: 116.2 m/z (Characteristic fragment: 3-aminocyclohexanol core)

-

Infrared Spectroscopy (FT-IR)

-

Medium: KBr Pellet or Thin Film

-

Key Absorptions:

-

3350–3450 cm⁻¹: O-H and N-H stretch (Broad, overlapping).

-

2930, 2860 cm⁻¹: C-H stretch (Aliphatic).

-

1685–1695 cm⁻¹: C=O stretch (Carbamate, Amide I).

-

1520–1530 cm⁻¹: N-H bend (Amide II).

-

1160–1170 cm⁻¹: C-O stretch (Tertiary alcohol/ether character of Boc).

-

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,| Position | Multiplicity | Integration | Assignment | Structural Logic | ||

| NH | 4.45 | br s | - | 1H | Carbamate NH | Exchangeable with |

| H3 | 3.95 - 4.05 | m (narrow) | - | 1H | CH-OH | Equatorial proton. Appears as a narrow multiplet or pentet ( |

| H1 | 3.50 - 3.65 | m (wide) | ~11, 4 | 1H | CH-NHBoc | Axial proton. Appears as a wide multiplet (tt-like) due to two large trans-diaxial couplings with H2ax/H6ax. |

| OH | 2.10 | br s | - | 1H | Hydroxyl | Shift varies with concentration. |

| H2 | 2.05 - 2.15 | m | - | 1H | H2 (Eq) | Geminal to H2ax. |

| H4/H6 | 1.80 - 1.95 | m | - | 3H | Ring CHs | Equatorial protons and H2ax. |

| H5 | 1.50 - 1.65 | m | - | 2H | H5 (Ax/Eq) | Distal ring methylene. |

| H2/4/6 | 1.20 - 1.40 | m | - | 2H | Ring CHs | Remaining axial protons. |

| Boc | 1.44 | s | - | 9H | t-Butyl | Characteristic singlet. |

-

Carbonyl: 155.5 ppm (C=O)

-

Boc: 79.5 ppm (C-O quaternary), 28.4 ppm (

) -

Ring C3: 66.5 ppm (CH-OH)

-

Ring C1: 48.5 ppm (CH-NH)

-

Ring

: 41.2, 33.5, 30.1, 20.5 ppm (Assignments vary slightly by solvent).

Optical Rotation

-

Parameter: Specific Rotation

-

Solvent: Methanol (c = 1.0)

-

Value: Comparison with the enantiomer is required.

-

The cis-(1R,3S) isomer is often reported near 0° (pseudo-meso) or slightly non-zero if enantiopure.

-

The (1S,3S) isomer is chiral (

symmetry absent). -

Reference: Analogous trans-3-aminocyclohexanol derivatives often show

to

-

Part 4: Quality Control & Differentiation

To ensure the integrity of the (1S,3S) isomer, you must distinguish it from the cis-(1R,3S) isomer (a common impurity).

Differentiation Workflow:

-

Run 1H NMR: Focus on the signal at ~4.0 ppm (H3) .

-

Trans (1S,3S): Narrow peak width (Equatorial H).

-

Cis (1R,3S): Wide peak width (Axial H,

Hz).

-

-

NOESY Experiment:

-

Trans: Strong NOE correlation between H1 (Axial) and H3 (Equatorial) is NOT observed (or very weak). Strong NOE between H1 and H5ax.

-

Cis: Strong NOE correlations between H1 (Axial) and H3 (Axial) if they are on the same face (1,3-diaxial relationship is possible in the less stable conformer, but usually cis is diequatorial, making H1/H3 axial). Correction: In the preferred cis-diequatorial form, H1 and H3 are both Axial. They are 1,3-diaxial and will show a specific NOE correlation and, crucially, both will appear as wide triplets in 1D NMR.

-

Caption: Rapid QC decision tree for isomeric purity based on H3 coupling width.

References

-

Boc Protection Protocols

-

Heydari, A., et al. "Sulfonated reduced graphene oxide as a catalyst for chemoselective Boc protection." Thieme Connect, 2019.[1]

-

Fisher Scientific. "Amine Protection / Deprotection Guide."

-

-

Stereochemical Assignments (Analogous Systems)

-

General Spectroscopic Data

Sources

- 1. chegg.com [chegg.com]

- 2. (1R,3S)-3-Aminocyclohexanol | 6982-42-9 | Benchchem [benchchem.com]

- 3. (−)-trans-(1S,2S)-U-50488 hydrochloride hydrate 98 (HPLC) CAS 114528-79-9 [sigmaaldrich.com]

- 4. [(1S,3R)-3-hydroxycyclohexyl] carbamate | C7H13NO3 | CID 122525552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CP 47497 | C21H34O2 | CID 125835 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Boc-Protected 3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Navigating the Structural Nuances of Protected Bifunctional Scaffolds

In the landscape of modern drug discovery and organic synthesis, the strategic use of protecting groups is paramount for achieving selectivity and efficiency in multi-step synthetic sequences. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, particularly for the protection of amines. Its stability under a wide range of conditions and its facile, clean removal under acidic conditions have made it an indispensable tool. When coupled with a versatile scaffold like 3-aminocyclohexanol, which presents both nucleophilic centers and stereoisomeric possibilities, a thorough structural characterization is critical. This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Boc-protected 3-aminocyclohexanol, offering insights into spectral interpretation, the influence of stereochemistry, and a validated experimental protocol.

The Foundational Principles of ¹³C NMR in the Context of Boc-Protected 3-Aminocyclohexanol

¹³C NMR spectroscopy is a powerful analytical technique that provides information about the carbon framework of a molecule. Unlike ¹H NMR, the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio result in a technique that is inherently less sensitive. However, the use of proton decoupling and advanced pulse sequences allows for the acquisition of high-quality spectra where each unique carbon atom typically gives rise to a single, sharp signal.[1] The chemical shift (δ), reported in parts per million (ppm), of each carbon is highly sensitive to its local electronic environment, making ¹³C NMR an exceptional tool for identifying functional groups and elucidating molecular structure.

For Boc-protected 3-aminocyclohexanol, ¹³C NMR is instrumental in confirming the successful protection of the amino group and in distinguishing between the cis and trans diastereomers. The spectrum will contain signals for the six carbons of the cyclohexyl ring and the five carbons of the Boc group.

Deciphering the ¹³C NMR Spectrum: A Predictive Analysis

The precise chemical shifts of the carbon atoms in tert-butyl (3-hydroxycyclohexyl)carbamate are influenced by the electronegativity of the attached functional groups (-OH and -NHBoc) and their stereochemical relationship (cis or trans). The orientation of these substituents (axial or equatorial) in the dominant chair conformation of the cyclohexane ring is a key determinant of the chemical shifts.

The Boc Group Carbons: Characteristic Signals

The Boc protecting group gives rise to three distinct signals in the ¹³C NMR spectrum:

-

Carbonyl Carbon (C=O): This carbon is deshielded due to the electronegative oxygen atoms and typically appears in the range of 155-157 ppm .[2]

-

Quaternary Carbon (-C(CH₃)₃): The carbon atom to which the three methyl groups are attached is also deshielded and resonates in the region of 79-81 ppm .[2]

-

Methyl Carbons (-C(CH₃)₃): The three magnetically equivalent methyl carbons give a single, intense signal in the upfield region, typically around 28.5 ppm .[2]

The Cyclohexyl Ring Carbons: The Influence of Stereochemistry

The chemical shifts of the six carbons in the cyclohexyl ring are highly dependent on the cis or trans orientation of the hydroxyl and Boc-protected amino groups. In the chair conformation, substituents can occupy either axial or equatorial positions, which significantly impacts the shielding of the ring carbons.

-

C1 (Carbon bearing the -OH group): This carbon is deshielded by the electronegative oxygen atom and is expected to resonate in the range of 65-75 ppm . In the trans isomer, where both substituents are likely to be in the more stable equatorial positions, C1 will experience a different electronic environment compared to the cis isomer, where one substituent is axial and the other is equatorial.

-

C3 (Carbon bearing the -NHBoc group): The nitrogen atom and the carbonyl group of the Boc moiety deshield this carbon, with an expected chemical shift in the range of 45-55 ppm .

-

C2, C4, C5, and C6: The chemical shifts of these methylene carbons are influenced by their proximity to the electronegative substituents (β and γ effects) and by stereochemical factors. Generally, carbons with axial substituents are more shielded (appear at a lower ppm) than those with equatorial substituents due to the γ-gauche effect.

The following table provides predicted ¹³C NMR chemical shifts for the cis and trans isomers of Boc-protected 3-aminocyclohexanol. These predictions are based on established substituent effects and data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

| Boc Group | ||

| C=O | ~156 | ~156 |

| -C(CH₃)₃ | ~80 | ~80 |

| -C(CH₃)₃ | ~28.5 | ~28.5 |

| Cyclohexyl Ring | ||

| C1 (-CHOH) | 68 - 72 | 70 - 74 |

| C2 | 34 - 38 | 36 - 40 |

| C3 (-CHNHBoc) | 48 - 52 | 50 - 54 |

| C4 | 30 - 34 | 32 - 36 |

| C5 | 22 - 26 | 24 - 28 |

| C6 | 32 - 36 | 34 - 38 |

Disclaimer: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a robust and self-validating system for obtaining high-quality ¹³C NMR spectra of Boc-protected 3-aminocyclohexanol.

I. Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by ¹H NMR or an appropriate chromatographic technique.

-

Mass of Analyte: Accurately weigh 20-50 mg of the Boc-protected 3-aminocyclohexanol.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable alternatives if solubility is an issue.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR, with its signal set to 0.0 ppm. Most deuterated solvents contain a small amount of TMS. If not, a capillary containing a dilute solution of TMS in the deuterated solvent can be added to the NMR tube.

II. NMR Spectrometer Parameters

The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400 or 500 MHz). Optimization may be required based on the specific instrument and sample concentration.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K (25 °C)

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures more accurate integration, which can be useful for quantitative analysis, though not typically necessary for routine characterization.

-

Number of Scans: 1024 or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Processing: Apply a Fourier transform with exponential line broadening (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

Conclusion: A Powerful Tool for Structural Elucidation

¹³C NMR spectroscopy is an indispensable technique for the structural verification and stereochemical assignment of Boc-protected 3-aminocyclohexanol. By understanding the characteristic chemical shifts of the Boc group and the influence of the hydroxyl and protected amino substituents on the cyclohexyl ring, researchers can confidently interpret the resulting spectra. The provided experimental protocol offers a reliable method for obtaining high-quality data, ensuring the integrity of these important synthetic intermediates in drug discovery and development. The ability to distinguish between diastereomers based on subtle differences in their ¹³C NMR spectra underscores the power and precision of this analytical method.

References

-

Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of chemical research, 26(4), 131-138. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

-

Yarnell, A. (2006). Deciphering NMR. Chemical & Engineering News, 84(42), 22-23. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

Introduction

Tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclohexane core, coupled with the defined stereochemistry of the amino and hydroxyl groups, makes it an important synthon for constructing complex molecular architectures with specific biological activities. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this enantiopure compound, with a focus on practical, scalable, and reliable methodologies suitable for a research and development setting. We will explore two principal pathways: the resolution of a racemic intermediate and a direct stereoselective synthesis.

Strategic Overview: Pathways to Enantiopurity

The synthesis of tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate hinges on the effective control of stereochemistry at the C1 and C3 positions of the cyclohexane ring. The two predominant strategies to achieve this are:

-

Enzymatic Kinetic Resolution (EKR): This classic and robust approach involves the synthesis of a racemic mixture of the target molecule or a close precursor, followed by the selective enzymatic transformation of one enantiomer, allowing for the separation of the desired enantiomer.

-

Asymmetric Synthesis: This more direct approach aims to create the desired stereocenters with high selectivity from a prochiral starting material, often employing chiral catalysts or reagents.

This guide will detail a reliable method for each of these strategies, providing step-by-step protocols and explaining the scientific rationale behind the experimental choices.

Strategy 1: Enzymatic Kinetic Resolution of Racemic tert-Butyl (cis-3-hydroxycyclohexyl)carbamate

This strategy begins with the preparation of a racemic mixture of cis-3-aminocyclohexanol, followed by N-protection and subsequent enzymatic resolution.

Part 1: Synthesis of Racemic cis-3-Aminocyclohexanol

The synthesis of the racemic cis-3-aminocyclohexanol can be efficiently achieved from the readily available starting material, 3-aminophenol, via catalytic hydrogenation.

Experimental Protocol:

-

Hydrogenation of 3-Aminophenol:

-

To a solution of 3-aminophenol (10.9 g, 100 mmol) in methanol (100 mL) in a high-pressure reactor, add 5% Rhodium on alumina (Rh/Al₂O₃) (1.0 g).

-

Pressurize the reactor with hydrogen gas to 5 MPa and heat to 120°C.

-

Maintain stirring for 24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reactor to room temperature, carefully vent the hydrogen gas, and filter the catalyst through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-3-aminocyclohexanol as a viscous oil. The cis isomer is the major product under these conditions.

-

Causality of Experimental Choices:

-

Catalyst: Rhodium on alumina is a highly effective catalyst for the hydrogenation of aromatic rings. It generally favors the formation of the cis isomer in the reduction of substituted phenols.

-

Solvent and Conditions: Methanol is a suitable solvent for both the substrate and the product. The elevated temperature and pressure are necessary to drive the aromatic ring reduction to completion.

Part 2: N-Boc Protection

The amino group of the resulting 3-aminocyclohexanol mixture is then protected with a tert-butyloxycarbonyl (Boc) group. This protection enhances the substrate's suitability for enzymatic resolution and simplifies purification.[1][2]

Experimental Protocol:

-

Boc Protection of 3-Aminocyclohexanol:

-

Dissolve the crude mixture of 3-aminocyclohexanol (11.5 g, 100 mmol) in a 1:1 mixture of dioxane and water (200 mL).

-

Add sodium bicarbonate (16.8 g, 200 mmol) to the solution.

-

Cool the mixture to 0°C in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) in dioxane (50 mL) dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford racemic tert-butyl (cis-3-hydroxycyclohexyl)carbamate and its trans isomer. The cis isomer is typically the major product and can be isolated.

-

Causality of Experimental Choices:

-

Reagents: Di-tert-butyl dicarbonate is the standard reagent for Boc protection of amines. The reaction is typically performed under mild basic conditions to neutralize the acidic byproduct.

-

Solvent System: The dioxane/water mixture ensures the solubility of both the polar amine and the nonpolar Boc₂O.

Part 3: Enzymatic Kinetic Resolution

The key step in this strategy is the lipase-catalyzed kinetic resolution of the racemic tert-butyl (cis-3-hydroxycyclohexyl)carbamate. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435®), is highly effective for this transformation.[3][4] The enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted alcohol (the desired (1S,3S)-enantiomer) from the acylated product.

Experimental Protocol:

-

Lipase-Catalyzed Acylation:

-

To a solution of racemic tert-butyl (cis-3-hydroxycyclohexyl)carbamate (10.0 g, 46.4 mmol) in tert-butyl methyl ether (TBME) (200 mL), add vinyl acetate (6.0 g, 69.6 mmol) and immobilized Candida antarctica lipase B (Novozym 435®) (1.0 g).

-

Stir the suspension at 40°C and monitor the reaction progress by chiral HPLC.

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This typically takes 24-48 hours.

-

Filter off the enzyme and wash it with TBME. The enzyme can be recycled.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate from the acylated (1R,3R)-enantiomer by column chromatography on silica gel.

-

Causality of Experimental Choices:

-

Enzyme: CALB is a highly stereoselective lipase for the acylation of secondary alcohols.

-

Acyl Donor: Vinyl acetate is an irreversible acyl donor, which drives the reaction forward. The byproduct, acetaldehyde, is volatile and easily removed.

-

Solvent: TBME is a good solvent for this reaction as it provides a non-aqueous environment that is optimal for lipase activity and allows for easy separation of the products.

-

Temperature: 40°C is a good compromise between reaction rate and enzyme stability.

Data Summary for Strategy 1:

| Step | Starting Material | Product | Reagents | Yield | Purity/ee |

| Hydrogenation | 3-Aminophenol | cis/trans-3-Aminocyclohexanol | 5% Rh/Al₂O₃, H₂ | >90% | ~4:1 cis:trans |

| Boc Protection | 3-Aminocyclohexanol | Racemic tert-butyl (cis-3-hydroxycyclohexyl)carbamate | Boc₂O, NaHCO₃ | ~85% | >98% |

| EKR | Racemic tert-butyl (cis-3-hydroxycyclohexyl)carbamate | tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate | CALB, Vinyl Acetate | ~45% | >99% ee |

Workflow for Strategy 1:

Caption: Enzymatic Kinetic Resolution Pathway

Strategy 2: Asymmetric Synthesis via Stereoselective Ketone Reduction

This strategy involves the preparation of a prochiral ketone intermediate, 3-(tert-butoxycarbonylamino)cyclohexanone, followed by a highly stereoselective reduction to directly generate the desired (1S,3S)-diol.

Part 1: Synthesis of 3-(tert-Butoxycarbonylamino)cyclohexanone

This key intermediate can be synthesized from 3-aminophenol through a two-step process involving hydrogenation to an enaminone followed by Boc protection and hydrolysis. A more direct route starts from 1,3-cyclohexanedione.

Experimental Protocol:

-

Synthesis from 1,3-Cyclohexanedione:

-

To a solution of 1,3-cyclohexanedione (11.2 g, 100 mmol) in toluene (200 mL), add benzylamine (10.7 g, 100 mmol).

-

Reflux the mixture with a Dean-Stark trap for 4 hours to remove water.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enaminone, 3-(benzylamino)cyclohex-2-en-1-one.

-

Dissolve the crude enaminone in methanol (200 mL) and add di-tert-butyl dicarbonate (24.0 g, 110 mmol). Stir at room temperature for 12 hours.

-

Concentrate the reaction mixture and dissolve the residue in a mixture of THF (100 mL) and 1 M HCl (100 mL).

-

Stir the mixture at room temperature for 4 hours to hydrolyze the enamine.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography on silica gel to give 3-(tert-butoxycarbonylamino)cyclohexanone.[5]

-

Causality of Experimental Choices:

-

Enamine Formation: The reaction of a 1,3-dione with a primary amine readily forms a stable enaminone, which serves to introduce the nitrogen atom at the 3-position.

-

Boc Protection and Hydrolysis: Boc protection of the enaminone followed by mild acidic hydrolysis cleanly affords the desired β-amino ketone.

Part 2: Asymmetric Reduction of 3-(tert-Butoxycarbonylamino)cyclohexanone

The crucial step is the diastereoselective and enantioselective reduction of the ketone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.[6]

Experimental Protocol (using a Chiral Borane Reagent):

-

Stereoselective Reduction:

-

To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol) in anhydrous THF (50 mL) at -20°C under an argon atmosphere, add borane-dimethyl sulfide complex (10 M, 5.5 mL, 55 mmol) dropwise.

-

Stir the mixture for 15 minutes at -20°C.

-

Add a solution of 3-(tert-butoxycarbonylamino)cyclohexanone (10.7 g, 50 mmol) in anhydrous THF (50 mL) dropwise over 1 hour, maintaining the temperature at -20°C.

-

Stir the reaction for 4 hours at -20°C.

-

Quench the reaction by the slow addition of methanol (20 mL).

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify by column chromatography to yield tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate.

-

Causality of Experimental Choices:

-

Chiral Catalyst: The (R)-CBS reagent is a well-established catalyst for the enantioselective reduction of prochiral ketones to (S)-alcohols. In this case, it directs the hydride delivery to one face of the carbonyl group, leading to the desired (1S,3S) stereochemistry. The cis-relationship between the amino and hydroxyl groups is generally favored.

-

Borane Source: Borane-dimethyl sulfide complex is a convenient and stable source of borane for the reduction.

-

Low Temperature: The reaction is carried out at low temperature to maximize the enantioselectivity of the reduction.

Data Summary for Strategy 2:

| Step | Starting Material | Product | Reagents | Yield | Purity/de/ee |

| Enaminone Formation | 1,3-Cyclohexanedione | 3-(tert-Butoxycarbonylamino)cyclohexanone | Benzylamine, Boc₂O, HCl | ~70% (over 3 steps) | >98% |

| Asymmetric Reduction | 3-(tert-Butoxycarbonylamino)cyclohexanone | tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate | (R)-CBS, BH₃·SMe₂ | ~85% | >95% de, >98% ee |

Workflow for Strategy 2:

Caption: Asymmetric Synthesis Pathway

Conclusion

Both the enzymatic kinetic resolution and the asymmetric synthesis strategies offer viable and effective routes to the synthesis of tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate. The choice of strategy will often depend on the specific resources and expertise available in a given laboratory.

-